molecular formula C22H37BN2O5Si B3301912 1H-Indole-1-carboxylic acid, 2-borono-5-[[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]methyl]-, 1-(1,1-dimethylethyl) ester CAS No. 913388-73-5

1H-Indole-1-carboxylic acid, 2-borono-5-[[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]methyl]-, 1-(1,1-dimethylethyl) ester

Cat. No.: B3301912
CAS No.: 913388-73-5
M. Wt: 448.4 g/mol
InChI Key: BCJJDDVEZKXKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronic acid-functionalized indole derivative with a complex substitution pattern. Key structural features include:

  • A boronic acid group at the indole’s C2 position, which is critical for applications in Suzuki-Miyaura cross-coupling reactions .
  • A tert-butyl ester at the indole’s N1 position, serving as a protecting group to enhance stability and solubility .

Synthesis pathways for similar indole derivatives (e.g., C5-O-substituted indoles) often involve cyclization of azidocinnamate esters or functionalization via alkylation/hydrolysis, as seen in and .

Properties

IUPAC Name

[5-[[2-[tert-butyl(dimethyl)silyl]oxyethylamino]methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37BN2O5Si/c1-21(2,3)30-20(26)25-18-10-9-16(13-17(18)14-19(25)23(27)28)15-24-11-12-29-31(7,8)22(4,5)6/h9-10,13-14,24,27-28H,11-12,15H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJJDDVEZKXKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CNCCO[Si](C)(C)C(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37BN2O5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723287
Record name [1-(tert-Butoxycarbonyl)-5-{[(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)amino]methyl}-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913388-73-5
Record name [1-(tert-Butoxycarbonyl)-5-{[(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)amino]methyl}-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1H-Indole-1-carboxylic acid, 2-borono-5-[[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]methyl]-, 1-(1,1-dimethylethyl) ester (CAS No. 913388-73-5) is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This compound has a complex molecular structure with a molecular formula of C22H37BN2O5Si and a molecular weight of 448.4 g/mol.

The biological activity of this compound can be linked to its structural components, particularly the indole moiety, which is known for its diverse pharmacological properties. Indole derivatives have been extensively studied for their ability to act as inhibitors in various biological pathways, including those related to viral replication and cancer cell proliferation.

Antiviral Activity

Research indicates that indole derivatives, including those similar to 1H-indole-1-carboxylic acid, can inhibit HIV-1 integrase, an essential enzyme for the viral lifecycle. For instance, studies have shown that indole-2-carboxylic acid derivatives can effectively inhibit integrase strand transfer with IC50 values ranging from 3.11 μM to higher values depending on structural modifications. The binding interactions involve chelation with Mg²⁺ ions within the active site of the integrase enzyme, enhancing the inhibitory effect against HIV replication .

Structure-Activity Relationship (SAR)

The effectiveness of indole derivatives is often enhanced through structural modifications. For example:

  • Substituents at C3 Position : Introducing hydrophobic substituents at the C3 position has been shown to improve binding affinity and biological activity against integrase. Compounds modified at this position exhibited IC50 values significantly lower than the parent compound .
CompoundIC50 Value (μM)Structural Modification
Parent Compound32.37None
C3 Substituted Derivative A10.06Methoxyphenyl group
C3 Substituted Derivative B3.11Enhanced hydrophobic interactions

Antitumor Activity

Indole derivatives are also recognized for their antitumor properties. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. Specific studies have indicated that certain indole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation.

Case Study: Indole Derivatives in Cancer Treatment

A study focused on a series of indole derivatives indicated significant antitumor activity against various cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations. The efficacy was attributed to their ability to interfere with key cellular processes such as DNA synthesis and repair.

Toxicological Considerations

While investigating the biological activity of such compounds, it is crucial to assess their safety profiles. The toxicity data for indole derivatives suggest that while many exhibit potent biological activity, they may also pose risks depending on their concentration and exposure duration.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Indole Derivatives

Compound Name (CAS/Reference) Substituents at Key Positions Molecular Weight Key Features
Target Compound (synonyms in ) C2: Boronic acid; C5: Silyl-protected ethylamino methyl; N1: tert-butyl ester 476.3 (estimated) Boronic acid enables cross-coupling; silyl ether enhances lipophilicity
1H-Indole-1-carboxylic acid, 2-borono-5-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]amino]-, 1-(1,1-dimethylethyl) ester (913388-67-7) C2: Boronic acid; C5: Piperidinyl amino group; N1: tert-butyl ester 347.237 Piperidine moiety may improve binding to biological targets (e.g., enzymes)
1H-Indole-1-carboxylic acid, 5-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-borono-, 1-(1,1-dimethylethyl) ester (9CI) C2: Boronic acid; C5: Bis-Boc-protected amino group; N1: tert-butyl ester 476.3 Dual Boc protection increases steric hindrance and metabolic stability
1H-Indole-1-carboxylic acid, 2-borono-5-[2-(4-morpholinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester (913388-60-0) C2: Boronic acid; C5: Morpholinyl ethoxy; N1: tert-butyl ester 448.3 (estimated) Morpholine enhances water solubility and potential CNS activity
1H-Indole-1-carboxylic acid, 2-borono-4-chloro-, 1-(1,1-dimethylethyl) ester (475102-11-5) C2: Boronic acid; C4: Chloro; N1: tert-butyl ester 295.527 Chloro substituent alters electronic properties, affecting reactivity

Key Observations :

Boronic Acid at C2 : Common across all compounds, enabling applications in bioconjugation and catalysis. The target compound’s boronic acid group is structurally analogous to derivatives in , but its bioactivity remains uncharacterized in the evidence.

C5 Substituent Diversity: The silyl ether in the target compound () contrasts with the piperidinyl (), morpholinyl (), and bis-Boc amino () groups in analogs. Silyl ethers are hydrolytically stable but cleavable under specific conditions, making them useful in prodrug design. The morpholinyl ethoxy group in introduces a heterocycle that could enhance solubility and blood-brain barrier penetration .

N1 Protecting Groups : All compounds feature a tert-butyl ester , which improves stability during synthesis compared to methyl or benzyl esters (e.g., reports challenges with N-benzylation).

Bioactivity and Computational Predictions

  • Chemical Similarity Metrics: Tanimoto and Dice similarity scores () could quantify the target compound’s resemblance to known inhibitors, though specific data is absent in the evidence.

Q & A

Q. Table 1. Key Reaction Conditions for Indole Core Synthesis

ParameterOptimal RangeReference
Temperature80–100°C (reflux)
SolventAcetic acid
CatalystSodium acetate (1.0 equiv)
Reaction Time2.5–5 hours

Q. Table 2. Common Impurities and Mitigation Strategies

Impurity TypeSourceMitigation
Propylene glycol estersSide reaction during esterificationUSP40 Procedure 2
Deboronated byproductsHydrolysis of borono groupAnhydrous conditions
Silyl ether cleavageAcidic workupNeutral pH buffers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1H-Indole-1-carboxylic acid, 2-borono-5-[[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]methyl]-, 1-(1,1-dimethylethyl) ester
Reactant of Route 2
Reactant of Route 2
1H-Indole-1-carboxylic acid, 2-borono-5-[[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]methyl]-, 1-(1,1-dimethylethyl) ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.